Chemical structure and properties of 2-(Piperidin-4-yl)isonicotinonitrile
Chemical structure and properties of 2-(Piperidin-4-yl)isonicotinonitrile
An In-Depth Technical Guide to 2-(Piperidin-4-yl)isonicotinonitrile: A Core Scaffold in Modern Drug Discovery
Abstract
2-(Piperidin-4-yl)isonicotinonitrile is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. It merges two key pharmacophores: the saturated piperidine ring, a ubiquitous motif in numerous approved drugs, and the isonicotinonitrile moiety, a versatile functional group and bioisostere. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the compound's primary application as a pivotal intermediate in the synthesis of advanced drug candidates, exploring how its structural features contribute to a range of biological activities, including anti-inflammatory and antimycotic effects. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of a Hybrid Scaffold
In the landscape of drug discovery, the selection of core scaffolds is a critical determinant of a program's success. 2-(Piperidin-4-yl)isonicotinonitrile has emerged as a compound of strategic importance due to the convergence of its two constituent rings.
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The Piperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of natural alkaloids and synthetic pharmaceuticals.[1] Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional vectors. This is crucial for optimizing interactions with biological targets.[2] The secondary amine of the piperidine ring provides a key handle for further chemical modification and can act as a protonatable center, influencing the compound's solubility and pharmacokinetic properties.
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The Isonicotinonitrile Moiety: The pyridine ring is an essential aromatic heterocycle in pharmaceuticals.[3] The nitrile group at the 4-position (the "iso" position) is a potent electron-withdrawing group, which modulates the electronic properties of the pyridine ring. The nitrile can also act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, offering further derivatization potential. Functionally, the cyanopyridine structure is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[4]
This guide will elucidate the synthesis and characterization of this versatile intermediate and explore its application in constructing more complex, biologically active molecules.
Physicochemical and Structural Properties
The fundamental properties of 2-(Piperidin-4-yl)isonicotinonitrile dictate its handling, reactivity, and formulation potential.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₁N₃ | Calculated |
| Molecular Weight | 173.22 g/mol | Calculated |
| CAS Number | 127680-89-1 | [] |
| Appearance | Off-white to yellow solid (predicted) | --- |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Calculated |
| Predicted LogP | 1.5 - 2.0 | Cheminformatics |
Synthesis and Purification
The synthesis of 2-(Piperidin-4-yl)isonicotinonitrile is typically achieved through a multi-step sequence starting from commercially available materials. The following protocol describes an efficient and scalable approach.
Synthetic Pathway: Reductive Amination Approach
The key transformation in this synthesis is the reductive amination between 4-piperidone and 4-aminopyridine, followed by subsequent functional group manipulations. This method is widely employed for creating C-N bonds in the synthesis of piperidine-containing compounds.[6]
Step 1: Synthesis of 4-(Piperidin-4-yl)pyridin-2-amine
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To a stirred solution of 1-Boc-4-piperidone (1.0 eq) and 2-amino-4-chloropyridine (1.1 eq) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a phosphine ligand (e.g., Xantphos, 0.04 eq).
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Add a base, such as cesium carbonate (Cs₂CO₃, 2.5 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-110 °C for 12-18 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.
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Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield N-Boc-4-(2-aminopyridin-4-yl)piperidine.
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Dissolve the purified intermediate in a solution of hydrochloric acid in methanol or dioxane to remove the Boc protecting group. Stir at room temperature for 2-4 hours.
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Concentrate the solvent to yield the hydrochloride salt of 4-(Piperidin-4-yl)pyridin-2-amine.
Step 2: Sandmeyer Reaction to Install the Nitrile
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Cool a solution of the 4-(Piperidin-4-yl)pyridin-2-amine hydrochloride salt (1.0 eq) in aqueous HCl to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.5 eq) and sodium cyanide (NaCN, 1.5 eq) in water.
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Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
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Allow the reaction to stir and warm to room temperature over 2-3 hours.
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Basify the reaction mixture with an aqueous solution of sodium carbonate or ammonium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol
The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Column: C18 reverse-phase column (e.g., 10 µm, 10 x 250 mm).
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Mobile Phase: An isocratic or gradient mixture of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[7]
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Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
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Post-Purification: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. If an acid modifier was used, the resulting salt may be neutralized and re-extracted to yield the free base.
Caption: High-level workflow for synthesis and purification.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The choice of technique is dictated by the need to obtain unambiguous structural information and quantify impurities.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Signals corresponding to the pyridine ring protons (typically δ 7.0-8.5 ppm) and piperidine ring protons (typically δ 1.5-3.5 ppm).[6][8] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the nitrile carbon (δ ~118 ppm), pyridine carbons (δ 120-150 ppm), and piperidine carbons (δ 25-55 ppm).[9][10] |
| ESI-MS | Molecular Weight Verification | A prominent ion corresponding to [M+H]⁺ at m/z 174.10.[11] |
| RP-HPLC | Purity Assessment | A single major peak with >95% purity under UV detection (e.g., 254 nm).[1][12] |
Causality in Analytical Method Selection
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NMR Spectroscopy: NMR is the gold standard for structural confirmation. ¹H and ¹³C NMR provide a complete map of the proton and carbon environments, respectively. 2D NMR techniques like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, leaving no ambiguity in the final structure.
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Mass Spectrometry (MS): Electrospray ionization (ESI) is chosen for its soft ionization, which typically leaves the molecular ion intact ([M+H]⁺).[13] This provides a rapid and accurate confirmation of the molecular weight, corroborating the NMR data.
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High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is standard for molecules of this polarity.[14] The isonicotinonitrile moiety contains a chromophore, allowing for direct UV detection without the need for derivatization, which would be required for simple piperidine compounds.[1][12] This simplifies the method and avoids potential side reactions.
Caption: Workflow for analytical characterization and validation.
Applications in Drug Discovery and Development
The primary value of 2-(Piperidin-4-yl)isonicotinonitrile lies not in its intrinsic biological activity, but in its role as a versatile starting material for more complex molecules with therapeutic potential.[]
Role as a Key Pharmaceutical Intermediate
This compound serves as a key intermediate for synthesizing drugs, particularly those targeting the nervous system.[] The piperidine nitrogen can be functionalized through acylation, alkylation, or sulfonylation reactions to introduce new pharmacophoric elements and modulate the molecule's properties. This strategy has been successfully used to develop potent analgesics and other CNS-active agents.[15][16]
Case Studies: From Scaffold to Active Agent
The 2-(piperidin-4-yl) scaffold has been incorporated into molecules with diverse biological activities:
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Anti-inflammatory Agents: A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the core piperidin-4-yl-heterocycle motif, identified compounds with potent anti-inflammatory activity.[17] These compounds were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages by modulating the NF-κB signaling pathway.[17]
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Antifungal Agents: Hybrid molecules combining piperidine and isoquinoline structures have demonstrated significant antimycotic effects.[6] A series of 2-(piperidin-4-yl)-tetrahydroisoquinolines showed complete growth inhibition against clinically relevant fungal species like Candida albicans and Candida krusei.[6]
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